
Kakkalide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Kakkalide can be synthesized through various chemical reactions involving the glycosylation of irisolidone. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glycoside formation .
Industrial Production Methods: In an industrial setting, this compound is often extracted from the flowers of Pueraria lobata using solvent extraction methods. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kakkalide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including irisolidone.
Reduction: Reduction reactions can convert this compound into its aglycone form, irisolidone.
Hydrolysis: Enzymatic or acidic hydrolysis can break down this compound into its constituent sugar and aglycone parts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic conditions using glycosidases are typical.
Major Products:
Oxidation: Irisolidone and other oxidized metabolites.
Reduction: Irisolidone.
Hydrolysis: Irisolidone and sugars.
Scientific Research Applications
Biological Activities of Kakkalide
This compound exhibits a range of biological activities that contribute to its therapeutic potential:
- Anti-inflammatory Effects : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease. This effect is mediated through the inhibition of NF-κB activation, which is crucial in inflammatory responses .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity by suppressing reactive oxygen species (ROS) production and restoring mitochondrial function in endothelial cells. This activity is particularly relevant in conditions characterized by oxidative stress, such as insulin resistance .
- Estrogenic Activity : this compound exhibits estrogen-like effects, which may be beneficial in treating conditions related to hormonal imbalances . Its estrogenic activity suggests potential applications in managing menopausal symptoms and osteoporosis.
Therapeutic Applications
This compound's therapeutic applications span various medical fields:
Metabolic Disorders
This compound has shown promise in ameliorating insulin resistance, particularly in endothelial cells. Studies indicate that it enhances insulin signaling pathways by modulating the phosphorylation of insulin receptor substrates . This could have implications for treating metabolic syndromes and type 2 diabetes.
Gastrointestinal Health
Research indicates that this compound and its metabolite irisolidone can alleviate colitis by inhibiting inflammation and protecting epithelial integrity in the gut . These findings suggest potential use in managing inflammatory bowel diseases (IBD).
Alcohol-Induced Liver Injury
This compound has been studied for its protective effects against ethanol-induced liver injury. It helps mitigate oxidative stress and inflammation associated with alcohol consumption, indicating its potential as a therapeutic agent for alcohol-related disorders .
Case Studies and Research Findings
Several studies highlight this compound's efficacy across different applications:
Mechanism of Action
Kakkalide exerts its effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the phosphorylation of IκB-α and the nuclear translocation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. This mechanism underlies its anti-inflammatory and hepatoprotective effects .
Comparison with Similar Compounds
Irisolidone: A metabolite of kakkalide with similar bioactivities but more potent effects.
Tectorigenin: Another isoflavonoid with anti-inflammatory and antioxidant properties.
Biochanin A: An isoflavonoid known for its estrogenic and antioxidant activities.
Uniqueness of this compound: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, irisolidone. Additionally, this compound’s ability to modulate multiple biological pathways makes it a versatile compound in both research and therapeutic contexts .
Biological Activity
Kakkalide, a bioactive compound derived from the flower of Pueraria lobata, has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases and oxidative stress. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound is primarily found in Pueraria lobata, commonly known as kudzu. It is often metabolized to irisolidone by gut microbiota, which contributes to its biological effects. The compound is known for its anti-inflammatory properties and has been studied for its role in various health conditions.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated activation of NF-κB and expression of TNF-α in macrophages. This inhibition leads to reduced inflammation in various models of colitis .
- Gut Microbiota Modulation : Research indicates that this compound can alter the composition of gut microbiota, decreasing harmful bacteria such as Proteobacteria while promoting beneficial strains like Akkermansia .
- Oxidative Stress Reduction : this compound is involved in ameliorating oxidative stress by regulating the MAPK pathway, which subsequently reduces inflammatory mediators and restores antioxidant enzyme activity .
Anti-Colitic Effects
A study examined the effects of this compound and its metabolite irisolidone on mice with 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis. Key findings included:
- Both compounds significantly alleviated colon shortening and myeloperoxidase activity.
- They protected against epithelial cell disruption and reduced infiltration of inflammatory macrophages.
- This compound was less effective than irisolidone in modulating M1 and M2 macrophage markers, indicating a potential hierarchy in their anti-inflammatory efficacy .
Case Studies on Alcoholic Liver Disease
In another study involving extracts from Pueraria lobata, this compound was part of a mixture that demonstrated therapeutic effects on alcoholic liver disease. The extract improved lipid metabolism and reduced inflammatory cell infiltration. Notably, it also modulated histopathological scores associated with liver damage .
Data Table: Summary of Key Studies on this compound
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying kakkalide and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MSn) is widely used for precise quantification. For example, Bai et al. (2010) developed an HPLC/UV method to simultaneously quantify this compound and seven metabolites in rat urine, bile, and feces using daidzein or apigenin as internal standards. This method achieved recovery rates of 85–110% with a linear range of 0.1–50 μg/mL . Key parameters include:
- Column : C18 reverse-phase
- Mobile phase : Gradient elution with acetonitrile and 0.1% formic acid
- Detection wavelength : 254 nm
- Metabolite identification : MS/MS fragmentation patterns
Q. What standardized experimental models are used to evaluate this compound’s hepatoprotective effects?
Murine models of alcohol-induced liver injury are predominant. Key endpoints include:
- Reduction in serum ALT/AST levels (e.g., this compound decreased ALT by 48% and AST by 37% in ethanol-treated mice ).
- Inhibition of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to modulate ethanol metabolism .
- Histopathological assessment of hepatic steatosis and inflammation.
Table 1 : Standard Experimental Parameters
Model | Dosage (mg/kg) | Duration | Key Biomarkers Measured |
---|---|---|---|
Ethanol-induced mice | 50–100 | 72 h | ALT, AST, GOT, GPT, ROS |
High-fat diet rats | 100–200 | 4 weeks | Total cholesterol, triglycerides |
Advanced Research Questions
Q. How do contradictions in this compound’s metabolic pathways influence therapeutic efficacy?
this compound is metabolized by gut microbiota into irisolidone, its bioactive form. However, inter-species variability (e.g., human vs. rat microbiota) leads to discrepancies in bioavailability. For instance, only 13.2% of this compound was excreted as metabolites in rats, while human trials suggest higher systemic exposure due to prolonged intestinal retention . Researchers must:
- Compare in vitro (Caco-2 cell models) and in vivo pharmacokinetics.
- Use isotopically labeled this compound (e.g., ¹⁴C tracing) to track metabolite distribution .
Q. What statistical approaches resolve contradictions in this compound’s dual role as an LDH inhibitor and HMG-CoA reductase modulator?
Multivariate regression and pathway enrichment analysis are critical. Patel et al. (2021) identified that this compound’s anti-stroke effects (via LDH inhibition) and antihyperlipidemic activity (via HMG-CoA reductase suppression) are dose-dependent but exhibit inverse correlations at high concentrations (>200 μM). To address this:
- Apply dose-response curve modeling (e.g., four-parameter logistic regression).
- Validate using knockout murine models (e.g., LDH-A-deficient mice) to isolate mechanisms .
Q. How can orthogonal test design optimize this compound extraction from Pueraria lobata?
A 3-factor, 3-level L9 orthogonal array is recommended to maximize yield. Key factors include:
- Solvent ratio (ethanol:water, 70:30 v/v).
- Extraction time (90 min at 80°C).
- Solid-liquid ratio (1:20 w/v). Post-extraction, validate purity via NMR (¹H and ¹³C) and compare with reference spectra from isolated crystals (e.g., C23H24O11, space group P2₁2₁2₁) .
Q. Methodological Challenges
Q. What strategies improve the bioavailability of this compound in preclinical studies?
- Nanoencapsulation : Use liposomes or PLGA nanoparticles to enhance intestinal absorption (e.g., 2.3-fold increase in Cmax observed in rat plasma ).
- Co-administration : Synergistic formulations with piperine (a CYP450 inhibitor) reduce phase I metabolism .
Q. How do in silico methods validate this compound’s interaction with aldose reductase for diabetic complications?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding affinities. This compound shows a ΔG of −9.2 kcal/mol at the aldose reductase active site (PDB: 2NVD), with hydrogen bonds at residues Tyr48 and His110 . Validate experimentally via surface plasmon resonance (SPR) with recombinant human aldose reductase.
Q. Data Interpretation Guidelines
Properties
IUPAC Name |
5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAYNGFFDZGDR-CIJVEFAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207003 | |
Record name | Kakkalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58274-56-9 | |
Record name | Kakkalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58274-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kakkalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kakkalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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